molecular formula C22H17FN2O4 B2733236 2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-08-1

2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2733236
CAS No.: 922029-08-1
M. Wt: 392.386
InChI Key: RKFYMCKKGJJXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-methyl substituent, an 11-oxo group, and a 2-(4-fluorophenoxy)acetamide side chain.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-25-18-4-2-3-5-20(18)29-19-11-8-15(12-17(19)22(25)27)24-21(26)13-28-16-9-6-14(23)7-10-16/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYMCKKGJJXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from simpler organic precursors. The process often includes the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the 4-fluorophenoxy and acetamide groups. Specific methodologies may vary, but they generally employ established synthetic techniques such as nucleophilic substitution and coupling reactions.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, certain derivatives of oxazepines have shown efficacy against various viral strains, including influenza virus. These compounds often act by inhibiting viral neuraminidase (NA), an essential enzyme for viral replication.

  • Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral NA, which prevents the release of new viral particles from infected cells. This mode of action has been documented in several studies where related compounds demonstrated half-maximal effective concentrations (EC50) in the low micromolar range against influenza viruses .

Antimicrobial Activity

In addition to antiviral properties, compounds in this class may also exhibit antimicrobial effects. For example, oxazepine derivatives have been tested against various bacterial strains and fungal pathogens, showing promising results in inhibiting growth.

Compound Target Pathogen Activity
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CCandida albicansLow

Case Studies

  • Influenza Virus Inhibition : A study focusing on related oxazepine derivatives reported that certain compounds achieved EC50 values lower than 20 μM against multiple strains of influenza A and B viruses without exhibiting cytotoxicity at higher concentrations . This suggests a favorable safety profile alongside antiviral efficacy.
  • Antimicrobial Testing : In vitro assays conducted on various bacterial and fungal strains revealed that some derivatives exhibited significant antimicrobial activity compared to standard antibiotics. For instance, a derivative was found to be more effective than penicillin against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance biological activity. Key factors influencing activity include:

  • Substituent Positioning : The placement of fluorine or other substituents on the aromatic rings can dramatically affect both potency and selectivity.
  • Functional Group Variation : Alterations in functional groups such as amides or esters can modulate interactions with biological targets.

Scientific Research Applications

Structural Characteristics

The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a dibenzo structure fused with an oxazepine ring. Its molecular formula is C23H20N2O5, with a molecular weight of approximately 404.42 g/mol. The presence of the 4-fluorophenoxy group and the acetamide moiety contributes to its chemical uniqueness and potential therapeutic properties.

Research into the biological activity of 2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has highlighted several promising applications:

Anticancer Properties

Preliminary studies suggest that compounds within this class may exhibit anticancer activity by modulating various signaling pathways related to cell proliferation and apoptosis. Notable findings include:

  • Cytotoxicity Assays : The compound has shown moderate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (leukemia), with IC50 values ranging from 29 µM to 130 µM.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also under investigation. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that this compound could possess antibacterial properties.

Case Study 1: Anticancer Efficacy

In vitro studies have been conducted on prostate cancer (PC3) cells using derivatives similar to this compound. Results indicate significant reductions in cell viability under normoxic conditions, with some derivatives demonstrating IC50 values in the low micromolar range (30 μM).

Case Study 2: Enzyme Inhibition

Research has shown that modifications to the structure can enhance inhibitory potency against specific enzymes implicated in tumor growth. For example, certain derivatives exhibited low nanomolar inhibition constants against human carbonic anhydrase isoforms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazepine Derivatives ()

Two thiazepine analogs, 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide and N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide, differ from the target compound in their heterocyclic core (sulfur in thiazepine vs. oxygen in oxazepine). The methoxy substituents in these analogs may reduce metabolic stability compared to the fluorine in the target compound. Both were synthesized via NaH/DMF-mediated alkylation and purified via HPLC, methods likely applicable to the target compound .

Nitro-Substituted Oxazepine ()

N-{3-[(10-Butyl-3-Nitro-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-1-yl)Oxy]Phenyl}Acetamide shares the oxazepine core but features a 10-butyl group, a 3-nitro substituent, and an acetamide-phenoxy side chain. The nitro group increases electron-withdrawing effects and reactivity, which may enhance binding to electrophilic targets but reduce metabolic stability.

Sulfonamide-Functionalized Oxazepine ()

N-(10-Acetyl-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Methylbenzenesulfonamide replaces the acetamide side chain with a sulfonamide group. Sulfonamides are stronger acids than acetamides, influencing hydrogen-bonding capacity and solubility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Properties
2-(4-Fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide C₂₄H₂₀FN₂O₄ 443.43 g/mol 10-methyl, 4-fluorophenoxy Enhanced metabolic stability, moderate lipophilicity, strong receptor affinity
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide C₂₈H₂₈N₄O₆ 540.55 g/mol 10-butyl, 3-nitro, acetamide-phenoxy High reactivity, increased lipophilicity, potential toxicity risks
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide C₂₂H₂₀N₂O₄S 408.47 g/mol 10-acetyl, sulfonamide Improved solubility, altered binding kinetics due to sulfonamide acidity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide C₂₆H₂₄NO₅S 470.54 g/mol Thiazepine core, 10-ethyl, 4-methoxybenzyl Lower metabolic stability, sulfur-dependent redox sensitivity

Key Research Findings

Substituent Effects: Fluorine vs. Methoxy/Nitro: The 4-fluorophenoxy group in the target compound likely offers superior metabolic stability compared to methoxy () or nitro () groups due to reduced oxidative susceptibility . Alkyl Chain Length: The 10-methyl group balances steric hindrance and hydrophobicity, whereas longer chains (e.g., butyl in ) may compromise selectivity .

Core Heteroatom :

  • Oxazepine (oxygen) cores exhibit lower ring strain and different electronic profiles than thiazepine (sulfur) analogs, influencing target binding and solubility .

Functional Group Impact: Acetamide vs.

Preparation Methods

O-Halobenzyl-O-Nitrophenyl Ether Formation

The core synthesis begins with the condensation of o-chlorobenzyl chloride and 2-nitrophenol in the presence of sodium hydroxide, yielding o-chlorobenzyl-2-nitrophenyl ether (Compound II). This step proceeds at 60–80°C for 6–8 hours with a 78% yield.

Nitro Reduction to Amine

Catalytic hydrogenation of Compound II using palladium-on-carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, forming 2-(o-chlorobenzyloxy)aniline (Compound III). Alternative methods employ nascent hydrogen generated via zinc-acetic acid, achieving 85–90% conversion.

Formanilide Formation and Cyclization

Treatment of Compound III with formic acid produces 2-(o-chlorobenzyloxy)formanilide (Compound IV), which undergoes cyclization in dimethylformamide (DMF) with potassium carbonate and copper powder at 150–160°C. This yields 5-formyl-5,11-dihydrodibenzo[b,e]oxazepine (Compound V), subsequently hydrolyzed with sodium hydroxide to afford the dibenzo[b,f]oxazepin-11-one core.

Introduction of the 10-Methyl Group

Alkylation at Position 10

Methylation of the oxazepine nitrogen is achieved using methyl iodide in the presence of potassium carbonate in acetone. Reaction at 50°C for 12 hours installs the methyl group with >90% efficiency.

Acetamide Side-Chain Installation

Synthesis of 2-Chloro-N-(dibenzo[b,f]oxazepin-2-yl)Acetamide

The 2-amino group of the methylated oxazepine core is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. This yields 2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide (Compound VI) with 82% purity.

Nucleophilic Aromatic Substitution with 4-Fluorophenol

Compound VI reacts with 4-fluorophenol in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction proceeds for 6–8 hours, replacing the chloride with the 4-fluorophenoxy group. Post-reaction purification via recrystallization from ethanol affords the final product in 65–70% yield.

Reaction Optimization and Conditions

Step Reagents/Conditions Temperature Time (h) Yield (%)
Ether formation o-Chlorobenzyl chloride, NaOH 70°C 6 78
Nitro reduction H₂, Pd/C, EtOH RT 4 85
Cyclization K₂CO₃, Cu powder, DMF 155°C 2 68
Methylation CH₃I, K₂CO₃, acetone 50°C 12 92
Acetamide formation ClCH₂COCl, Et₃N, DCM 0°C→RT 3 82
Phenoxy substitution 4-Fluorophenol, K₂CO₃, acetone Reflux 6 70

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (amide C=O), and 1242 cm⁻¹ (C–O–C).
  • ¹H-NMR (DMSO-d₆) : δ 2.98 (s, 3H, CH₃), 4.62 (s, 2H, OCH₂CO), 6.85–7.89 (m, 11H, aromatic).
  • ¹³C-NMR : 160.2 ppm (C=O), 144.5 ppm (C–O), 132.8 ppm (quaternary aromatic C).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the acetamide side chain and intramolecular N–H···O hydrogen bonding, stabilizing the planar oxazepine ring.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Copper powder in DMF suppresses dimerization by facilitating radical intermediates.
  • Purification : Recrystallization from ethanol removes unreacted 4-fluorophenol and KCl byproducts.
  • Side Reactions : Strict temperature control during acylation prevents over-chlorination.

Industrial-Scale Adaptations

Patent US7982032B2 highlights the use of alkali metal methoxide for one-pot cyclization-esterification, reducing reaction times from 40 to 16 hours. Similarly, substituting DMF with N-methylpyrrolidone (NMP) enhances solubility and yield in large batches.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Acylation : Introduction of the 4-fluorophenoxy group via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaH or K₂CO₃).

  • Oxazepine Core Formation : Cyclization of dibenzo[b,f][1,4]oxazepine intermediates using dehydrating agents (e.g., POCl₃) .

  • Amidation : Coupling the acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield and purity. Monitor via TLC/HPLC .

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature60–80°CPrevents side reactions in cyclization
    SolventDMF/THFEnhances solubility of intermediates
    pH8–9 (basic)Facilitates acylation

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; oxazepine carbonyl at ~170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the fluorophenoxy group (e.g., replace F with Cl, Br) or the oxazepine methyl group to assess impact on target binding .

  • Biological Assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate structural changes with IC₅₀ values.

  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins .

    ModificationBiological Activity (IC₅₀)Computational ΔG (kcal/mol)
    4-Fluorophenoxy12 nM-9.2
    4-Chlorophenoxy8 nM-10.1

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay buffers, and incubation times .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Experimental Design & Data Analysis

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models to calculate t₁/₂ and Cmax.

Q. How to design a robust protocol for evaluating metabolic stability?

  • Methodological Answer :
  • In Vitro Systems : Use human liver microsomes (HLM) with NADPH cofactor; monitor depletion via LC-MS over 60 minutes .
  • Metabolite ID : HR-MS/MS fragmentation to identify hydroxylation or demethylation products .
  • Data Interpretation : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Reference Synthesis and Characterization Data

PropertyValueSource
Molecular Weight422.43 g/molCalculated via PubChem
Melting Point198–202°CDifferential Scanning Calorimetry
LogP3.2Predicted via ChemAxon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.